molecular formula C18H14N8O2 B14945246 4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B14945246
M. Wt: 374.4 g/mol
InChI Key: HITVIZWXLYECFD-UHFFFAOYSA-N
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Description

4-[3-(3-Nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine is a complex heterocyclic compound It features a unique structure that combines a pyrazole ring, a nitrophenyl group, and a triazino-benzimidazole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone.

    Nitration: The nitrophenyl group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Cyclization: The triazino-benzimidazole framework is formed through a cyclization reaction involving the pyrazole derivative and appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Products may include various oxidized derivatives of the original compound.

    Reduction: The primary product of reduction is the corresponding amine derivative.

    Substitution: Substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Material Science: The compound’s structural properties could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or tool in biochemical studies to understand various biological processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and pyrazole groups suggests potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-Nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine: Similar structure but with a different position of the nitro group.

    4-[3-(3-Methylphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine: Similar structure with a methyl group instead of a nitro group.

Uniqueness

The unique combination of the nitrophenyl group, pyrazole ring, and triazino-benzimidazole framework in 4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine provides it with distinct chemical and biological properties that may not be present in similar compounds.

Properties

Molecular Formula

C18H14N8O2

Molecular Weight

374.4 g/mol

IUPAC Name

4-[5-(3-nitrophenyl)-1H-pyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C18H14N8O2/c19-17-22-16(25-14-7-2-1-6-13(14)21-18(25)23-17)12-9-20-24-15(12)10-4-3-5-11(8-10)26(27)28/h1-9,16H,(H,20,24)(H3,19,21,22,23)

InChI Key

HITVIZWXLYECFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(NN=C4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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